Disodium cantharidin

Description

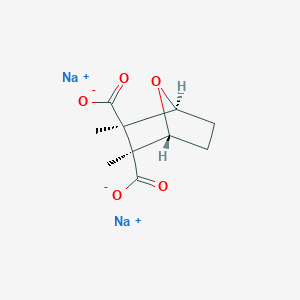

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(1S,2R,3S,4R)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFALSOLNDKMHAL-CSYCBQNYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-77-6 | |

| Record name | Disodium cantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Derivatization Strategies for Disodium Cantharidin

Methodologies for Disodium (B8443419) Cantharidin (B1668268) Synthesis

The generation of disodium cantharidin from its parent compound, cantharidin, is a direct chemical process, with research focusing on achieving high purity and yield.

The primary chemical pathway to generate this compound is through the hydrolysis of the acid anhydride (B1165640) ring of cantharidin. wikipedia.org This reaction is a straightforward base-catalyzed saponification.

The process involves treating cantharidin, which is an anhydride, with a sodium base, typically sodium hydroxide (B78521) (NaOH), in an aqueous solution. nih.gov The hydroxide ion attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a dicarboxylate. The use of two equivalents of the base ensures the deprotonation of both resulting carboxylic acid groups, yielding the disodium salt, known as disodium cantharidate or this compound. nih.govcaymanchem.com Some methods may utilize solvents like acetone (B3395972) to facilitate the dissolution of cantharidin before the reaction. google.com

Achieving high purity is critical, and the synthesis of this compound can be integrated into purification protocols for cantharidin itself. One patented process details a method for preparing high-purity cantharidin where the crude compound is first converted into a cantharidate salt, such as this compound. This salt is then isolated and purified through a series of steps including filtration, washing with an organic solvent, and crystallization from a suitable solvent. Once the purified salt is obtained, it can be converted back to high-purity cantharidin or used directly.

Exploration of Cantharidin Analogues and Derivatives with Modified Biological Activities

To mitigate the toxicity associated with cantharidin, extensive research has been dedicated to creating derivatives and analogues with modified biological activities. Many of these strategies involve modifying the core cantharidin or norcantharidin (B1212189) structure and then converting the product to a more soluble form, such as a disodium salt.

A significant focus of analogue design has been the modification of norcantharidin (NCTD), the demethylated form of cantharidin. mdpi.com Its disodium salt, disodium demethylcantharidate, has been a subject of study. sci-hub.se

Key synthetic strategies include:

Heterocyclic Conjugation: Novel norcantharidin analogues have been created by linking pyrazole (B372694) moieties to the norcantharidin structure through a [3+2] 1,3-dipolar cycloaddition reaction. nih.gov These pyrazole-linked analogues can then be converted to their disodium phosphate (B84403) salts to enhance water solubility. nih.gov

Phosphorylation: A strategy to improve water solubility and potentially modulate activity involves the introduction of a phosphate group. nih.gov A series of glycerophospholipid conjugates of cantharidin and its analogues have been synthesized in one-pot reactions. researchgate.nettandfonline.com

The general approach involves multi-step synthesis starting from cantharidin or norcantharidin, followed by the desired chemical modifications, and culminating in the formation of a disodium salt to improve aqueous solubility.

Structure-activity relationship (SAR) studies have provided crucial insights into which parts of the cantharidin molecule are responsible for its biological effects and toxicity.

| Structural Feature | Observation | Reference |

|---|---|---|

| C-2 and C-3 Methyl Groups | Their removal (to form norcantharidin) reduces toxicity while maintaining or improving efficacy. These groups are not essential for the desired biological activity. | nih.gov |

| Anhydride Ring | Opening the ring to form the dicarboxylic acid or its salt (like disodium cantharidate) is crucial for improving water solubility and bioavailability. This modification is well-tolerated for biological activity. | nih.gov |

| 7-Oxa Bridge | This ether linkage is considered essential for maintaining biological activity. | mdpi.com |

| Anhydride Oxygen Replacement | Replacing the anhydride oxygen with nitrogen to form an imide leads to a loss of activity in some assays, highlighting the importance of the anhydride or its hydrolyzed dicarboxylate form. | mdpi.com |

| C-5 and C-6 Positions | Introducing a double bond at these positions can result in good anticancer activity. | nih.gov |

| Substitutions on Aryl Moieties | For norcantharidin derivatives linked to aromatic amines, the position and nature of substituents on the benzene (B151609) ring are critical. Halogen atoms at the C-3' position, particularly chlorine, significantly increased antifungal activity in one study. | mdpi.com |

These studies collectively suggest that the core bicyclo[2.2.1]heptane skeleton and the 7-oxa bridge are pharmacophoric, while modifications at the methyl group positions and the anhydride ring are effective strategies for creating derivatives with improved properties. nih.govmdpi.com

Hybridization involves combining the cantharidin/norcantharidin moiety with other molecules to create novel compounds with enhanced or targeted effects. While these are often synthesized as the anhydride or imide, they can exist or be formulated as their disodium salts.

Examples of such hybrid molecules include:

Metal Complexes: A polymeric copper(II) complex bridged with didemethylcantharidate (the dianion of hydrolyzed norcantharidin) showed more potent cytotoxicity against a panel of cancer cell lines than the simple disodium salt alone. sci-hub.se

Drug-Drug Conjugates: Hybrid molecules combining norcantharidin with other therapeutic agents have been developed. This includes conjugates with podophyllotoxin (B1678966) and platinum-containing derivatives designed to merge the mechanisms of different anticancer agents. sci-hub.se

Targeted Therapy Hybrids: Rohinitib-Cantharidin hybrid ligands have been designed and evaluated as potential inhibitors of Heat Shock Factor 1 (HSF1), a target in cancer therapy. nih.gov

Polymer Conjugates: To improve drug delivery, norcantharidin has been conjugated to polymers like N-(2-carboxybenzyl) chitosan (B1678972) (CNC), creating a system with enhanced tumor accumulation.

These approaches aim to create synergistic effects, improve targeting to specific tissues, and overcome limitations of the parent compound.

Molecular and Cellular Mechanisms of Disodium Cantharidin Action

Protein Phosphatase Inhibition by Disodium (B8443419) Cantharidin (B1668268)

The anticancer effects of cantharidin and its derivatives, like disodium cantharidin, are largely attributed to their ability to inhibit protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). researchgate.netnih.gov These enzymes play crucial roles in regulating various cellular processes, and their inhibition by this compound triggers a cascade of events leading to cancer cell death.

Specificity and Potency of Protein Phosphatase 2A (PP2A) Inhibition

This compound is recognized as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). researchgate.netnih.gov PP2A is a key serine/threonine phosphatase that plays a vital role in controlling cell cycle progression, apoptosis, and cell fate determination. nih.gov By inhibiting PP2A, cantharidin and its derivatives can induce cell cycle arrest and apoptosis in a variety of human cancer cell lines. researchgate.net The inhibitory action of these compounds on PP2A disrupts its normal function, leading to the activation of downstream pathways that promote tumor cell death. researchgate.net

Induction of Apoptosis in Cancer Cell Systems by this compound

A primary outcome of protein phosphatase inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through the activation of specific cellular pathways and the regulation of key protein families.

Activation of Caspase Pathways (Caspase-3, -8, -9)

Disodium cantharidinate has been shown to trigger apoptosis in human cervical cancer cells by altering the expression of apoptosis-related genes, including caspase-3, in a dose-dependent manner. nih.gov Studies on other compounds have demonstrated that the induction of apoptosis often involves the activation of a cascade of caspases, including caspase-3, caspase-8, and caspase-9. medicinacomplementar.com.br The activation of these caspases is a central event in the execution phase of apoptosis.

Regulation of Bcl-2 Family Proteins (Bax, Bcl-2, Bid, Bak)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. biomolther.orgexplorationpub.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax and Bak. biomolther.org The balance between these opposing factions determines a cell's susceptibility to apoptosis. biomolther.org

Disodium cantharidinate treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govsciengine.com This shift in the Bax/Bcl-2 ratio favors apoptosis. Furthermore, in some cancer cell models, treatment with apoptosis-inducing agents leads to increased expression of Bak and decreased expression of Bid. medicinacomplementar.com.br The regulation of these Bcl-2 family proteins is a key mechanism through which this compound promotes cancer cell death.

Influence on Mitochondrial Membrane Potential and Cytochrome C Release

The mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the permeabilization of the mitochondrial membrane, which can lead to a decrease in the mitochondrial membrane potential (MMP). nih.gov This is often followed by the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org

Treatment with sodium cantharidinate has been shown to lead to mitochondrial membrane permeabilization and the subsequent release of cytochrome c. sciengine.com Once in the cytosol, cytochrome c can participate in the formation of the apoptosome, a complex that activates caspase-9 and initiates the caspase cascade, ultimately leading to apoptosis. mdpi.com While some studies suggest that mitochondrial depolarization accompanies cytochrome c release nih.gov, others indicate that cytochrome c release can occur before a significant drop in MMP. embopress.org

Autophagic Pathway Modulation by this compound

This compound influences autophagy, a fundamental cellular process for degrading and recycling cellular components. This modulation is a key aspect of its biological activity.

This compound and its parent compound, cantharidin, have been shown to induce macroautophagy, often referred to simply as autophagy. This induction is marked by the upregulation of several key proteins involved in the formation of the autophagosome. Research has demonstrated that treatment with cantharidin leads to elevated expression levels of essential autophagy-related proteins (Atg), including Atg3 and Atg7, which are crucial for the ubiquitin-like conjugation systems that elongate the autophagosome membrane. mrc.ac.uknih.gov

Specifically, Atg7 acts as an E1-like enzyme, and Atg3 functions as an E2-like enzyme in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3). mrc.ac.uknih.gov This process converts the cytosolic form, LC3-I, to the lipidated form, LC3-II, which is a hallmark of autophagosome formation. nih.govnih.gov Concurrently, the expression of Beclin-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex required for the initiation of the autophagosome, is also significantly increased. mrc.ac.uknih.govfrontiersin.org Studies have reported a significant upregulation of LC3, Beclin-1, Atg3, and Atg7 in cells treated with high concentrations of cantharidin. mrc.ac.uknih.gov

Table 1: Effect of Cantharidin on Macroautophagy Markers

| Marker | Role in Autophagy | Effect of Cantharidin Treatment | Reference |

|---|---|---|---|

| Beclin-1 | Initiation of autophagosome formation (part of PI3K complex) | Upregulation | mrc.ac.uknih.gov |

| Atg7 | E1-like enzyme in LC3 & Atg12 conjugation systems | Upregulation | mrc.ac.uknih.gov |

| Atg3 | E2-like enzyme in LC3 conjugation system | Upregulation | mrc.ac.uknih.gov |

| LC3 | Autophagosome membrane component (conversion of LC3-I to LC3-II) | Upregulation | mrc.ac.uknih.gov |

The relationship between autophagy and apoptosis—two forms of programmed cell death—is complex and can be either synergistic or antagonistic. nih.govciteab.com In the context of this compound, this interplay is a critical determinant of cell fate. Some studies suggest that the compound can induce apoptosis in cancer cells through the activation of the LC3 autophagy pathway. wikipedia.orgciteab.com

Conversely, other research indicates that cantharidin can inhibit pro-survival autophagy, which in turn promotes apoptosis. guidetopharmacology.org For instance, in triple-negative breast cancer cells, cantharidin was found to suppress the expression of Beclin-1, thereby inhibiting pro-survival autophagy and leading to increased apoptosis. guidetopharmacology.org The anti-apoptotic protein Bcl-2 is a key regulator in this crosstalk, as it can inhibit Beclin-1-dependent autophagy, thus functioning as both a pro-survival and anti-autophagy molecule. mrc.ac.uknih.gov this compound's ability to modulate these pathways highlights the intricate balance between these two cellular processes.

Cell Cycle Arrest Mechanisms Elicited by this compound

This compound exerts significant influence over the cell cycle, inducing arrest at key checkpoints. This is a primary mechanism through which it inhibits cell proliferation. wikipedia.orgijpsonline.com

Preclinical studies have demonstrated that disodium cantharidinate can inhibit the proliferation of certain cancer cells by inducing cell cycle arrest at the G0/G1 phase. wikipedia.orgijpsonline.com This effect has been observed in human osteosarcoma MG-63 cells. wikipedia.orgijpsonline.com The mechanism underlying this G0/G1 arrest can involve the modulation of key signaling pathways. For example, in breast cancer cells, the induction of G0/G1 arrest is mediated through the inhibition of the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin (B549165) (PI3K-Akt-mTOR) pathway. wikipedia.org

A predominant effect of cantharidin and its derivatives is the induction of cell cycle arrest at the G2/M checkpoint in various human cancer cell lines. mrc.ac.ukfishersci.caguidetopharmacology.org This has been documented in gastric cancer, human melanoma, and pancreatic cancer cells. mrc.ac.ukfishersci.canih.gov The interference with G2/M progression is achieved by altering the expression levels of crucial cell cycle regulatory proteins.

Research shows that cantharidin treatment leads to the downregulation of cyclin A, cyclin B, and cyclin-dependent kinase 1 (CDK1). fishersci.ca These proteins form complexes that are essential for entry into and progression through mitosis. Simultaneously, the expression of the cyclin-dependent kinase inhibitor p21 is upregulated, which further contributes to halting the cell cycle. fishersci.ca In some cancer models, cantharidin has been shown to drive cells out of the quiescent G0/G1 phase and subsequently arrest them in the G2/M phase. vulcanchem.comnih.gov

Table 2: Proteins Modulated by Cantharidin in G2/M Arrest

| Protein | Function in Cell Cycle | Effect of Cantharidin Treatment | Reference |

|---|---|---|---|

| Cyclin A | G2/M transition | Downregulation | fishersci.ca |

| Cyclin B | Mitosis progression | Downregulation | fishersci.ca |

| CDK1 | Mitotic entry | Downregulation | fishersci.ca |

| p21 | CDK inhibitor | Upregulation | fishersci.ca |

Impact on Gene Expression and Signal Transduction Pathways

The broad cellular effects of this compound are rooted in its ability to act as a potent and selective inhibitor of protein phosphatase 2A (PP2A). wikipedia.orgguidetopharmacology.orgnih.gov By inhibiting PP2A, cantharidin disrupts the balance of protein phosphorylation, leading to the hyperphosphorylation of numerous substrate proteins. wikipedia.org This fundamental action triggers a cascade of downstream effects, altering gene expression and modulating multiple signal transduction pathways that are critical for cell growth, proliferation, and survival. nih.gov

Key signaling pathways affected by cantharidin include:

PI3K/Akt/mTOR Pathway: This pathway, central to cell growth and survival, is often inhibited by cantharidin and its derivatives, leading to reduced proliferation and induction of apoptosis. wikipedia.orgresearchgate.net

MAPK/ERK Pathway: Cantharidin has been shown to block the ERK/MAPK signaling pathway, which is involved in cell proliferation and differentiation. researchgate.net

DNA Damage Repair Pathways: The compound can repress the expression of multiple genes involved in DNA damage repair, including RPA1, LIG1, XRCC1, and RAD51D, through pathways dependent on JNK, ERK, PKC, p38, and/or NF-κB. nih.gov

Apoptotic Pathways: Cantharidin activates caspase cascades (caspase-3, -7, -8, -9) and regulates the expression of Bcl-2 family proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating pro-apoptotic proteins, to induce apoptosis. fishersci.ca

p53 Signaling: The compound can strengthen the function of tumor suppressor proteins like p53 and disrupt the TOP2A-p53 signaling axis, contributing to cell cycle arrest and apoptosis. wikipedia.orgguidetopharmacology.org

This widespread interference with fundamental signaling networks underscores the compound's potent biological activity. nih.gov

Modulation of PI3K-Akt-mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. This compound has been shown to interfere with this pathway at multiple levels.

Studies have demonstrated that cantharidin and its derivatives can inhibit the PI3K/Akt/mTOR signaling pathway. researchgate.netfrontiersin.org This inhibition is characterized by a decrease in the phosphorylation of key downstream effectors. For instance, treatment with cantharidin has been observed to downregulate the phosphorylation of both Akt and mTOR in a concentration-dependent manner in triple-negative breast cancer cells. nih.gov Specifically, cantharidin has been shown to inhibit the PI3K-P110β and p-PI3K-P85/P55 subunits in MDA-MB-231 cells, and the PI3K-P110α/β/γ and p-PI3K-P85/P55 subunits in MDA-MB-468 cells. nih.gov The inhibition of the mTOR pathway is also supported by findings that cantharidin exposure leads to a significant downregulation of both total mTOR and phosphorylated mTOR (p-mTOR) in mouse liver. frontiersin.org

Regulation of MAPK Pathway Components (ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound influences components of this pathway, notably the extracellular signal-regulated kinase (ERK) and p38 MAPK.

Research has shown that cantharidin can activate ERK-1/2 and p38 in a time- and dose-dependent manner in human leukemic U937 cells. nih.gov Furthermore, cantharidic acid, a cantharidin analog, has been found to induce apoptosis in human hepatocellular carcinoma cells through a p38-mediated apoptotic pathway. nih.gov The use of a specific p38 inhibitor was shown to abolish the apoptosis induced by cantharidic acid, highlighting the critical role of this pathway. nih.gov

In the context of triple-negative breast cancer cells, cantharidin treatment has been observed to decrease the phosphorylation of MEK and ERK, and inhibit the nuclear localization of p-ERK. nih.gov This suggests that the regulation of the MAPK pathway by this compound can be cell-type specific and contribute to its anti-proliferative effects.

Influence on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. The influence of this compound on this pathway appears to be complex and potentially context-dependent.

Some studies suggest an inhibitory role. For example, cantharidin has been associated with the inhibition of the Toll-like receptor 4/NF-κB pathway, which in turn attenuated cantharidin-induced hepatotoxicity. frontiersin.org Conversely, other research indicates that cantharidin can stimulate the NF-κB pathway. In cholangiocarcinoma cell lines, cantharidin was found to activate the IKKα/IκBα/NF-κB pathway, leading to an increase in the nuclear translocation of the p65 subunit. nih.gov This activation, however, was associated with an inhibitory effect on cell migration and invasion. nih.gov Another study found that cantharidin did not inhibit TNF-α-dependent NF-κB reporter activity, suggesting it is not a general inhibitor of this pathway. nih.gov

These findings suggest that the effect of this compound on NF-κB signaling may vary depending on the cellular context and the specific endpoints being measured.

Effects on Endoplasmic Reticulum Stress (ERS) Pathways (PERK, eIF2α, ATF4, CHOP)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), also known as ER stress. This compound has been shown to induce ER stress.

Studies have revealed that cantharidin can activate the ERS-dependent PERK/CHOP pathway. frontiersin.org This activation contributes to its toxic effects in rat and HK-2 cells. frontiersin.org In vivo and in vitro experiments have demonstrated that exposure to cantharidin leads to elevated expression levels of ERS regulatory genes, including Protein kinase R-like ER kinase (PERK), eukaryotic initiation factor 2 alpha (eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). frontiersin.org The promotion of these pathways is associated with the induction of apoptosis. frontiersin.orgwikipedia.org

Inhibition of Tumor Angiogenesis by this compound

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by targeting key molecules and cellular processes involved in this cascade.

Downregulation of Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a central role in stimulating the formation of new blood vessels. The ability of this compound to inhibit angiogenesis is, in part, attributed to its effect on VEGF expression.

While direct studies on this compound and VEGF are part of a broader investigation into its anti-angiogenic effects, the inhibition of upstream signaling pathways known to regulate VEGF, such as the PI3K/Akt and MAPK pathways, suggests a mechanism for VEGF downregulation. By interfering with these pathways, this compound can indirectly suppress the production of VEGF, thereby contributing to the inhibition of angiogenesis.

Impact on Endothelial Cell Proliferation and Migration

The proliferation and migration of endothelial cells are fundamental steps in the angiogenic process. This compound and its analogs have been shown to directly impede these cellular activities.

Cantharidin has been reported to inhibit the proliferation of endothelial cells, a key step in preventing the formation of new blood vessels. This effect is consistent with its known inhibitory action on protein phosphatases, which are involved in cell cycle progression. The disruption of endothelial cell proliferation effectively halts the expansion of the vascular network necessary for tumor growth.

Preclinical Efficacy Studies of Disodium Cantharidin

In Vitro Anti-Tumor Efficacy across Various Cancer Cell Lines

Osteosarcoma (MG-63) Cell Lines

The human osteosarcoma cell line, MG-63, has been a key model for evaluating the efficacy of disodium (B8443419) cantharidinate. cytion.com Studies have shown that disodium cantharidinate can effectively suppress the proliferation of MG-63 cells. nih.gov This inhibitory action is linked to the induction of cell cycle arrest, specifically at the G0/G1 phase. nih.gov

Mechanistically, disodium cantharidinate's effects on MG-63 cells involve the modulation of critical signaling pathways. Research has indicated that the compound inhibits the phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. nih.gov This inhibition leads to a decrease in the expression of cyclin D1, CDK4, and CDK6, proteins essential for progression through the G1 phase of the cell cycle. nih.gov The result is a halt in cell proliferation. nih.gov Further studies have shown that combining disodium cantharidinate with EGFR inhibitors, such as erlotinib, can enhance the suppression of osteosarcoma cell growth and migration, suggesting a synergistic effect. aging-us.com

Table 1: Effects of Disodium Cantharidinate on MG-63 Osteosarcoma Cells

| Finding | Mechanism of Action | Reference |

|---|---|---|

| Inhibition of cell proliferation | Induces G0/G1 phase cell cycle arrest | nih.gov |

| Inhibition of AKT phosphorylation | Decreases expression of cyclin D1, CDK4, and CDK6 | nih.gov |

Colorectal Cancer Cell Lines

Preclinical research has also explored the effects of cantharidin (B1668268) and its derivatives on colorectal cancer (CC) cell lines. Cantharidin has been shown to inhibit the proliferation, migration, and invasion of CC cells while promoting apoptosis (programmed cell death). researchgate.net These effects are associated with the upregulation of miR-192-5p, which in turn targets and suppresses the expression of WNK1, a protein kinase implicated in cancer development. researchgate.net A derivative of cantharidin, norcantharidin (B1212189), which has lower toxicity, has also demonstrated similar anti-tumor effects against colorectal cancer. researchgate.net

Table 2: Effects of Cantharidin on Colorectal Cancer Cells

| Finding | Mechanism of Action | Reference |

|---|---|---|

| Inhibition of cell proliferation, migration, and invasion | Upregulation of miR-192-5p targeting WNK1 | researchgate.net |

Leukemia Cell Lines (AML)

In the context of hematologic malignancies, cantharidin has shown significant activity against acute myeloid leukemia (AML) cells. frontiersin.org Studies have demonstrated that cantharidin can effectively reduce the viability and colony-forming ability of various AML cell lines. frontiersin.org The compound induces apoptosis and causes cell cycle arrest at the G2/M phase. frontiersin.org

A key mechanism underlying these effects is the involvement of the nuclear receptor Nur77. frontiersin.org Cantharidin promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis. frontiersin.org Furthermore, cantharidin has been observed to promote the differentiation of AML cells. frontiersin.org In animal models, cantharidin has demonstrated anti-leukemic effects, leading to extended survival and reduced organ infiltration by leukemic cells. nih.gov

Table 3: Effects of Cantharidin on AML Leukemia Cells

| Finding | Mechanism of Action | Reference |

|---|---|---|

| Reduced cell viability and colony formation | Induction of apoptosis and G2/M cell cycle arrest | frontiersin.orgnih.gov |

| Induction of apoptosis | Promotes Nur77 translocation to mitochondria, interacting with Bcl-2 | frontiersin.org |

In Vivo Anti-Tumor Efficacy in Animal Models

Xenograft Tumor Models (e.g., H22 xenograft in mice)

The in vivo anti-tumor activity of cantharidin and its derivatives has been evaluated in various xenograft models. In a mouse model using H22 hepatocellular carcinoma (HCC) cells, cantharidin treatment resulted in a significant reduction in both tumor volume and weight. nih.gov The tumor growth inhibition rates were dose-dependent, with higher doses showing more pronounced effects. nih.gov Histological analysis of the tumors from treated mice revealed a significant decrease in the number of cancer cells, which were more loosely arranged, and an increase in necrotic and apoptotic cells. nih.gov These findings indicate that cantharidin can effectively inhibit tumor cell growth and promote cell death in a live animal model. nih.gov

Inhibition of Tumor Growth and Metastasis in Various Organ Sites

Beyond localized tumor growth, cantharidin and its derivatives have shown potential in inhibiting metastasis, the spread of cancer to distant organs. In breast cancer models, cantharidin inhibited the growth of xenograft tumors in a dose-dependent manner. scielo.br It also suppressed the migration and invasion of breast cancer cells, which are crucial steps in the metastatic process. scielo.br This was associated with the downregulation of matrix metalloproteinases (MMP)-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cell invasion. scielo.br

Immunomodulatory Effects in Preclinical Models

In addition to its direct anti-tumor effects, disodium cantharidinate has been shown to possess immunomodulatory properties. In a study involving patients with bladder carcinoma, disodium cantharidinate was found to induce the maturation of dendritic cells, which are key antigen-presenting cells that initiate anti-tumor immune responses. nih.gov This was evidenced by the increased expression of dendritic cell maturation markers. nih.gov Furthermore, the dendritic cells treated with disodium cantharidinate showed an enhanced ability to stimulate the proliferation of allogeneic lymphocytes, indicating improved functionality. nih.gov These findings suggest that disodium cantharidinate can bolster the body's own immune system to fight cancer. nih.gov

Stimulation of Dendritic Cell Maturation and Function

Disodium cantharidin, a derivative of cantharidin, has demonstrated notable effects on the maturation and functionality of dendritic cells (DCs), which are crucial antigen-presenting cells for initiating anti-tumor immune responses. nih.gov Preclinical studies have shown that this compound can induce the maturation of dendritic cells, a critical step for an effective immune response. nih.gov

In a study involving peripheral blood-derived dendritic cells from patients with bladder carcinoma, treatment with disodium cantharidinate (DC) led to significant morphological changes indicative of maturation. nih.govnih.gov Flow cytometry analysis in this study revealed that high-dose DC treatment caused a statistically significant increase in the expression of key dendritic cell maturation markers, CD1a and CD83, on the cell surface compared to the control group. nih.govnih.gov The upregulation of these phenotypic molecules is a hallmark of mature, fully functional dendritic cells capable of activating T-cells. nih.gov This suggests that this compound can directly promote the maturation of dendritic cells, enhancing their ability to process and present antigens. nih.gov

The table below summarizes the findings on the effect of this compound on dendritic cell surface markers from a study on bladder carcinoma patients. nih.govnih.gov

| Treatment Group | Cell Surface Marker | Outcome |

| High-Dose this compound | CD1a | Significant Increase in Expression |

| High-Dose this compound | CD83 | Significant Increase in Expression |

Enhancement of Immune Cell Proliferation and Activity

A key finding from preclinical research is the enhanced proliferation of lymphocytes when stimulated by dendritic cells previously treated with this compound. nih.gov In one study, the proliferation index of allogeneic lymphocytes stimulated by these dendritic cells was significantly higher than that of the control group, as measured by the MTT assay. nih.govnih.gov This indicates that not only does this compound help dendritic cells mature, but it also enhances their capacity to activate and expand lymphocyte populations, a critical step in the adaptive immune response against cancer cells. nih.gov

Clinical Research and Therapeutic Applications of Disodium Cantharidin

Disodium (B8443419) Cantharidin (B1668268) in Oncology Clinical Trials

In China, a formulation of sodium cantharidinate combined with vitamin B6 (SC/VB6) has been approved for the treatment of primary liver and lung cancer since 2002. 222.198.130nih.gov Its use has also been explored off-label for a variety of other malignancies. nih.gov The proposed anticancer mechanisms of sodium cantharidinate include inducing apoptosis (programmed cell death) in cancer cells, inhibiting tumor growth, and modulating the immune system. researchgate.netnih.gov

Efficacy in Advanced Malignant Tumors (e.g., Liver Cancer, Lung Cancer, Breast Cancer, Esophageal Carcinoma)

Liver Cancer: Disodium cantharidinate, often in combination with vitamin B6, has shown therapeutic benefits in patients with primary liver cancer. nih.govmagtech.com.cn Clinical studies have investigated its use as an auxiliary treatment to conventional therapies like transarterial chemoembolization (TACE). magtech.com.cn A clinical trial involving 84 patients with primary liver cancer demonstrated that the venous administration of sodium cantharidinate with vitamin B6 after TACE improved the stable disease rate. magtech.com.cn Another meta-analysis of four randomized controlled trials with a total of 307 patients with hepatocellular carcinoma found that the adjuvant treatment with disodium cantharidinate and vitamin B6 injection significantly enhanced the short-term therapeutic effect and improved the quality of life. cabidigitallibrary.org

Lung Cancer: The addition of sodium cantharidinate/vitamin B6 (SC/VB6) to platinum-based chemotherapy has been shown to improve outcomes in patients with non-small-cell lung cancer (NSCLC). nih.gov A meta-analysis of 19 randomized controlled trials (RCTs) involving 1,428 NSCLC patients found that the combination therapy significantly improved the objective response rate (ORR) compared to chemotherapy alone. nih.gov

Breast Cancer: Off-label use of SC/VB6 in conjunction with chemotherapy has been noted for breast cancer. nih.gov Preclinical studies suggest that sodium cantharidinate can inhibit the proliferation, invasion, and migration of breast cancer cells. nih.gov Clinical research has explored its effects on quality of life and tumor markers in patients with advanced breast cancer. nih.gov

Research in Non-Small Cell Lung Cancer (NSCLC)

The efficacy of disodium cantharidinate and vitamin B6 (DCVB6) injection combined with platinum-based chemotherapy has been a key area of research in NSCLC. A meta-analysis incorporating 19 randomized controlled trials with a total of 1,428 patients demonstrated that the combination therapy was superior to chemotherapy alone in several key metrics. nih.gov The results indicated a significantly higher objective response rate (ORR) for the combination group. nih.gov Furthermore, the analysis revealed improvements in the Karnofsky Performance Score (KPS), a measure of functional impairment, and clinical symptoms for patients receiving the DCVB6 injection. nih.gov

| Outcome Measure | Risk Ratio (RR) | 95% Confidence Interval (CI) |

| Objective Response Rate | 1.58 | 1.40 - 1.79 |

| Karnofsky Performance Score | 1.68 | 1.42 - 1.99 |

| Clinical Symptom Improvement | 1.68 | 1.44 - 1.96 |

| Data from a meta-analysis of 19 randomized controlled trials. nih.gov |

Investigations in Hematologic Malignancies (e.g., Acute Leukemia, Non-Hodgkin's Lymphoma)

The clinical application of sodium cantharidinate/vitamin B6 (SC/VB6) has been extended to hematologic malignancies, although research is less extensive than in solid tumors. nih.gov There is documented clinical use of SC/VB6 in combination with chemotherapy for acute leukemia and non-Hodgkin's lymphoma (NHL). nih.gov In vitro studies have shown that cantharidin can reduce cell viability and induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov

Disodium Cantharidin in Dermatology Clinical Trials

In dermatology, the focus of clinical research has been on topical formulations of cantharidin, the parent compound of this compound.

Research in Molluscum Contagiosum Treatment

A significant body of research, including large-scale Phase 3 clinical trials, has evaluated the efficacy of a proprietary topical solution of 0.7% cantharidin (VP-102), which has received FDA approval under the name YCANTH®. magtech.com.cnfrontiersin.orgfrontiersin.org Two identical, randomized, double-blind, multicenter Phase 3 trials (CAMP-1 and CAMP-2) assessed the efficacy of this formulation in a total of 528 subjects aged two years and older. researchgate.netfrontiersin.org The primary endpoint was the complete clearance of all treatable molluscum lesions at day 84. researchgate.netalphamabonc.com

The results of these trials showed a statistically significant improvement in the complete clearance rate for the cantharidin-treated group compared to the vehicle group. frontiersin.org

Efficacy of 0.7% Cantharidin Topical Solution in Molluscum Contagiosum (Phase 3 Trials)

| Trial | Treatment Group | Complete Clearance Rate at Day 84 | Placebo Group | Complete Clearance Rate at Day 84 | p-value |

|---|---|---|---|---|---|

| CAMP-1 | VP-102 (0.7% Cantharidin) | 46% | Vehicle | 18% | <0.0001 |

| CAMP-2 | VP-102 (0.7% Cantharidin) | 54% | Vehicle | 13% | <0.0001 |

Data from the CAMP-1 and CAMP-2 Phase 3 clinical trials. frontiersin.orgfrontiersin.org

Studies on Verrucae (Warts) and Callus Removal

Topical cantharidin has also been studied for the treatment of verrucae (warts). A Phase 2, open-label study (COVE-1) evaluated a 0.7% cantharidin topical solution (VP-102) for the treatment of common warts. nih.gov The study included two cohorts with different treatment frequencies. In Cohort 2, which involved treatment every 21 days with paring, 51.4% of participants achieved complete clearance of all treatable warts by day 84. zlfzyj.com

A retrospective study investigated the clinical efficacy of a 0.025% cantharidin cream for the treatment of verruca plantaris (plantar warts) in 50 patients. dovepress.com After 4 weeks of treatment, 92% of patients in the cantharidin cream group were clinically cured. dovepress.com At the 12-week follow-up, the cure rate was 86%. dovepress.com

For callus removal, a study evaluated a combination topical solution containing 1% cantharidin, 30% salicylic (B10762653) acid, and 5% podophyllin. researchgate.net In this study of 72 patients, a single treatment was sufficient to resolve the callus in 79.2% of cases. nih.govresearchgate.net After one year, only one recurrence was reported. nih.gov

Novel Applications in Acquired Perforating Dermatoses and Leishmaniasis

Recent clinical observations have suggested promising, albeit novel, applications for cantharidin and its derivatives beyond their traditional uses.

Acquired Perforating Dermatoses: There is documented evidence of cantharidin being used successfully in the treatment of acquired perforating dermatosis. clinicalgate.comnih.gov A case report detailed the successful treatment of a 65-year-old woman suffering from both diabetes and chronic renal failure with cantharidin. clinicalgate.com This suggests a potential therapeutic avenue for this challenging skin condition. researchgate.netclinicalgate.com

Leishmaniasis: In the realm of infectious diseases, cantharidin has shown potential in treating cutaneous leishmaniasis. researchgate.netwikipedia.org Both in vitro and in vivo studies on Leishmania major have demonstrated the anti-leishmanial effects of cantharidin. nih.govresearchgate.net Laboratory research has shown that cantharidin can inhibit the growth of L. major promastigotes and reduce the number of amastigotes in infected macrophages. nih.govkaums.ac.ir Furthermore, animal studies using BALB/c mice indicated that topical application of cantharidin ointment was effective in treating cutaneous leishmaniasis lesions. nih.gov These findings point to the possibility of developing cantharidin-based treatments for this parasitic skin infection. researchgate.netresearchgate.net

Assessment of Clinical Outcomes in Human Studies

The clinical efficacy of disodium cantharidinate, often in combination with other agents, has been evaluated through various metrics, including objective tumor response and patient-reported outcomes.

Numerous clinical trials have investigated the impact of disodium cantharidinate on tumor response. The objective response rate (ORR), which combines complete and partial responses, and the disease control rate (DCR), which includes stable disease in addition to responses, are key indicators of a treatment's effectiveness. nih.govastrazeneca-us.com

A meta-analysis of 24 trials involving 1,825 patients with advanced digestive system neoplasms showed that combining sodium cantharidinate/vitamin B6 with conventional medical treatment significantly improved both the ORR and DCR compared to conventional treatment alone. dovepress.comnih.gov Specifically, the odds ratio for ORR was 2.25 and for DCR was 2.41, indicating a substantial improvement in tumor control. nih.govnih.gov

Similarly, a meta-analysis of 38 randomized controlled trials with 2,845 patients with non-small cell lung cancer (NSCLC) found that sodium cantharidinate increased the ORR and DCR. nih.govresearchgate.net Another systematic review focusing on NSCLC also concluded that disodium cantharidinate and vitamin B6 injection combined with chemotherapy could increase the effective rate. rrsurg.com

Below is an interactive table summarizing the objective response rates from a meta-analysis on advanced digestive system neoplasms.

| Treatment Group | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| This compound + CMT | 933 | Significantly Improved | Significantly Improved |

| CMT Alone | 892 | Baseline | Baseline |

| CMT: Conventional Medical Treatment | |||

| Source: Liu M, et al. Drug Des Devel Ther. 2018. dovepress.comnih.gov |

Multiple studies have reported that treatment regimens including disodium cantharidinate lead to an improvement in the quality of life (QoL) and KPS scores for cancer patients. google.comrrsurg.comcabidigitallibrary.org A meta-analysis of patients with advanced digestive system neoplasms demonstrated a significant improvement in the QoL improvement rate with the addition of sodium cantharidinate/vitamin B6 to conventional treatment. dovepress.comnih.gov In patients with NSCLC, the combination of disodium cantharidinate and vitamin B6 with chemotherapy was found to improve QoL and clinical symptoms. rrsurg.com A Bayesian network meta-analysis of randomized controlled trials for NSCLC also indicated that certain Chinese herbal injections, including those containing cantharidin derivatives, could improve survival quality scores. frontiersin.orgresearchgate.net

Combination Therapy Research in Clinical Settings

This compound is frequently studied as part of a combination therapy approach, aiming to enhance the efficacy of standard cancer treatments like chemotherapy and radiotherapy.

The synergy between disodium cantharidinate and platinum-based chemotherapy has been a key area of investigation. A meta-analysis focusing on advanced NSCLC showed that adding disodium cantharidinate and vitamin B6 injection to platinum-based chemotherapy significantly improved the ORR compared to chemotherapy alone. nih.gov This improvement was observed across various platinum-based regimens, including those with gemcitabine, docetaxel, vinorelbine, and paclitaxel. nih.gov Furthermore, this combination has been shown to have a synergistic effect in treating other solid tumors such as esophageal, gastric, and cervical cancers. frontiersin.org The addition of sodium cantharidinate/vitamin B6 to chemotherapy has been associated with improved tumor response rates and a better quality of life for patients with NSCLC. nih.gov

The following table illustrates the improved objective response rate when disodium cantharidinate is added to different platinum-based chemotherapy regimens for NSCLC.

| Chemotherapy Regimen | Pooled RR of ORR (95% CI) | P-value |

| GP | 1.63 (1.34-1.99) | <0.00001 |

| DP | 1.40 (1.05-1.86) | 0.02 |

| TP | 1.49 (1.13-1.98) | 0.005 |

| NP | 1.71 (1.14-2.57) | 0.009 |

| Other Regimens | 1.73 (1.28-2.32) | 0.0003 |

| GP: Gemcitabine + Platinum; DP: Docetaxel + Platinum; TP: Paclitaxel + Platinum; NP: Vinorelbine + Platinum | ||

| Source: Wang Z, et al. Evid Based Complement Alternat Med. 2019. nih.gov |

The combination of disodium cantharidinate with radiotherapy has also been explored as a strategy to enhance anti-tumor effects. Studies suggest that this combination can have synergistic effects in inhibiting tumor growth. google.comnih.gov Research on lung cancer has indicated that combining radiotherapy with cantharidin was more effective at inhibiting tumor growth than either treatment alone. nih.gov This enhanced effect may be due to the modulation of the tumor microenvironment, including changes in tumor-infiltrating lymphocytes. nih.gov Radiation therapy can improve systemic response to immunotherapy by increasing antigen presentation and T-cell recruitment, and the addition of agents like cantharidin may further augment this response. amegroups.org

Combination with Other Traditional Chinese Medicine Therapies

Disodium cantharidinate, a derivative of cantharidin, is a component utilized within the broader framework of Traditional Chinese Medicine (TCM), often in combination with other herbal preparations or as an adjunct to conventional cancer therapies. nih.gov In China, several formulations based on cantharidin and its derivatives are approved for clinical use, highlighting the integration of this compound into modern TCM-based oncology. frontiersin.orgfrontiersin.org These formulations are not typically used in isolation but as part of a multi-modal treatment strategy.

Clinical studies and meta-analyses have frequently evaluated injectable forms of cantharidin derivatives, such as Disodium Cantharidinate combined with Vitamin B6, as an adjunctive therapy. nih.govnih.govdovepress.com This approach aligns with the TCM philosophy of holistic treatment, where the goal is not only to target the primary disease but also to support the body's strength and mitigate the side effects of aggressive treatments. nih.gov The combination of cantharidin derivatives with other TCM components or as a standalone TCM-based injection alongside chemotherapy has become a recognized model in the systemic treatment of cancers like non-small-cell lung cancer (NSCLC) and digestive system neoplasms in China. nih.govdovepress.com

Formulation Development and Clinical Performance

The clinical application of cantharidin derivatives has led to the development of distinct formulations tailored to specific therapeutic areas, primarily topical solutions for dermatological conditions and injectable formulations for oncology. frontiersin.orgresearchgate.net

Topical Solutions: Topical cantharidin has been used for decades, often in compounded preparations, for the treatment of cutaneous conditions like molluscum contagiosum and warts. researchgate.netverrica.comnih.gov Recently, standardized, commercially manufactured topical solutions have been developed to ensure consistent purity, concentration, and delivery. An example is YCANTH® (cantharidin) 0.7% w/v topical solution , a drug-device combination product approved for treating molluscum contagiosum. jcadonline.comycanthpro.comfda.gov This formulation is a slightly viscous, violet-colored liquid designed for precise application to lesions. fda.gov Another formulation, VP-102, which is also a 0.7% cantharidin topical solution, has undergone extensive Phase III clinical trials. jcadonline.com These solutions typically contain the active cantharidin in a film-forming liquid, which may also include agents like a surgical dye to mark treated areas. jcadonline.com

Injectable Formulations: In oncology, the primary formulation is an injectable solution of a cantharidin derivative. frontiersin.org To mitigate the toxicity associated with the parent compound, cantharidin, derivatives such as disodium cantharidinate and norcantharidin (B1212189) were developed. researchgate.net A common clinical formulation is Disodium Cantharidinate and Vitamin B6 Injection (or Sodium Cantharidinate/Vitamin B6). nih.govnih.govdovepress.com This is a compound agent where the addition of vitamin B6 is intended to further reduce the adverse effects of the cantharidinate. nih.govnih.gov These injections are administered intravenously and are approved in China for treating primary liver and lung cancer. nih.govfrontiersin.org They are widely used as an adjunctive therapy in combination with platinum-based chemotherapy regimens for various cancers. nih.gov

The choice of formulation directly influences the drug's clinical performance and the experience of the patient.

Topical Formulations: The efficacy of topical cantharidin is measured by the clearance of skin lesions. Clinical trials for standardized 0.7% cantharidin solutions have demonstrated significant efficacy.

Table 1: Clinical Efficacy of 0.7% Cantharidin Topical Solution in Molluscum Contagiosum (Pooled Phase III Trial Data)

| Efficacy Endpoint | Cantharidin 0.7% Group | Vehicle Group | p-value |

|---|---|---|---|

| Complete Lesion Clearance by Day 84 | 50.0% | 15.6% | <0.0001 |

| Mean % Reduction in Lesion Count | 76.0% | 0.3% | <0.0001 |

Data from pooled analysis of CAMP-1 and CAMP-2 trials. ycanthpro.com

The patient experience with topical cantharidin is dominated by local skin reactions. fda.gov As a vesicant, cantharidin works by causing blistering (acantholysis) at the application site. verrica.com While effective, this mechanism leads to a high incidence of local adverse effects.

Table 2: Common Local Skin Reactions with Topical Cantharidin (YCANTH®)

| Reaction Type | Incidence |

|---|---|

| Vesiculation (Blistering) | High (Observed in 97% of subjects) |

| Pruritus (Itching) | ≥1% |

| Pain | ≥1% |

| Scabbing | ≥1% |

| Erythema (Redness) | ≥1% |

| Discoloration | ≥1% |

Data from clinical trials. ycanthpro.comfda.gov

These reactions are generally mild to moderate, but they are an expected part of the treatment experience. ycanthpro.com

Injectable Formulations: The efficacy of injectable disodium cantharidinate is evaluated based on its ability to improve cancer treatment outcomes when added to chemotherapy. Meta-analyses of clinical trials in China have shown significant benefits.

| Advanced Digestive System Neoplasms | Improved Quality of Life/Performance Status | Odds Ratio (OR) = 2.75 vs. conventional treatment alone. dovepress.com |

The primary improvement in patient experience with injectable disodium cantharidinate comes from its reduced toxicity compared to the original cantharidin compound. researchgate.netnih.gov While cantharidin itself is associated with severe side effects, including urinary irritation and bone marrow suppression, its derivative disodium cantharidinate demonstrates fewer and milder toxicities. researchgate.net The combination with vitamin B6 is believed to further enhance its safety profile. nih.govnih.gov This allows for systemic administration to treat internal malignancies, which would not be feasible with the parent compound, and helps to alleviate the side effects of concurrent chemotherapy. nih.govdovepress.com

Toxicology and Safety Profiles of Disodium Cantharidin

Comparative Toxicity Analysis with Cantharidin (B1668268) and Other Derivatives

To address the high toxicity that limits the clinical use of cantharidin, various derivatives have been synthesized, including disodium (B8443419) cantharidinate and norcantharidin (B1212189). researchgate.netnih.govnih.govnih.gov These analogues have been studied to compare their toxicity profiles against the original compound.

A significant drawback of cantharidin is its pronounced irritant effect on the urinary organs. researchgate.netnih.govairitilibrary.com Clinical and biological studies have shown that disodium cantharidinate exhibits less urinary irritation compared to cantharidin. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Another derivative, norcantharidin, demonstrates little to no such irritation. researchgate.netnih.govresearchgate.netairitilibrary.comresearchgate.net This suggests that the structural changes in these derivatives play a crucial role in reducing this specific toxicity.

Cantharidin is known to be highly toxic to the liver and kidneys. nih.govnih.govmdpi.comwikipedia.org The liver, being the primary organ for drug metabolism, is particularly vulnerable to damage from cantharidin. nih.gov Derivatives of cantharidin have been developed to have lower toxicity. researchgate.net Disodium cantharidinate, in particular, has been noted to have fewer adverse reactions and lower virulence and irritability compared to its lead compound, cantharidin. google.com Similarly, norcantharidin, another derivative, has been shown to reduce hepatotoxicity and nephrotoxicity when compared with cantharidin. mdpi.com

Mechanisms of Reduced Toxicity of Disodium Cantharidin

The reduced toxicity of cantharidin derivatives is linked to their structural modifications. In the case of disodium cantharidate, it is a hydrolytic compound of cantharidin, formed through hydrolysis with sodium hydroxide (B78521). researchgate.netgoogle.com Research suggests that the two methyl groups present in the cantharidin molecule are associated with urinary irritation but are not the primary functional groups for its antitumor activity. researchgate.netnih.govresearchgate.netresearchgate.net By altering the original structure, as in disodium cantharidinate, the toxic effects can be diminished while preserving the therapeutic action. nih.gov The modification of cantharidin to create its derivatives alters the chemical properties, which can lead to a reduction in toxicity. mdpi.com

Strategies to Mitigate Residual Toxicity

Despite the improved safety profile of disodium cantharidinate compared to cantharidin, strategies are employed to further minimize any remaining toxicity.

Disodium cantharidinate is often formulated and administered in combination with Vitamin B6. nih.govnih.gov This combination is intended to further lower the toxicity and reduce the adverse effects associated with the treatment. nih.govnih.gov Meta-analyses of clinical trials have indicated that the use of disodium cantharidinate and Vitamin B6 injection can decrease the incidence of adverse effects such as gastrointestinal reactions, bone marrow depression, and liver function injury in cancer patients. cabidigitallibrary.org This combination has been shown to be superior to chemotherapy alone in increasing therapeutic effects and decreasing toxicity in patients with non-small cell lung cancer. wcjm.org

To enhance the safety and efficacy of cantharidin and its derivatives, various targeted drug delivery systems are being explored. nih.gov These systems, including liposomes and nanoparticles, are designed to increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity. nih.govmdpi.comresearchgate.net For instance, encapsulating cantharidin in liposomes has been shown to significantly reduce its systemic toxicity without compromising its antitumor activity. researchgate.net Similarly, for the derivative norcantharidin, polymer micelles have been developed as a targeted delivery carrier to improve the therapeutic effect and ensure the safety of the treatment. mdpi.com These approaches, which enhance solubility, bioavailability, and targeted delivery, are promising strategies for reducing the toxicity of cantharidin-based compounds. mdpi.com

Advanced Drug Delivery Systems for Disodium Cantharidin

Nanocarrier-Based Delivery Systems

Nanocarrier systems represent a promising strategy to improve the therapeutic index of compounds like disodium (B8443419) cantharidin (B1668268). By encapsulating the active agent within a nanoparticle, it is possible to alter its distribution in the body, protect it from premature degradation, and control its release, thereby increasing its concentration at the target site while minimizing exposure to healthy tissues. researchgate.net

Liposomal Formulations for Enhanced Targeting and Reduced Systemic Exposure

Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com For cantharidin and its derivatives, liposomal formulations have been developed to improve drug solubility, reduce non-specific side effects, and achieve targeted delivery. nih.gov PEGylated liposomes, which have polyethylene (B3416737) glycol (PEG) on their surface, are particularly noted for their ability to prolong circulation time in the bloodstream. nih.govnih.gov This extended circulation allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Encapsulating cantharidin in liposomes has been shown to augment its anti-proliferative effects against cancer cells compared to the free drug. nih.govmdpi.com Studies using PEGylated liposomes for cantharidin delivery have demonstrated high encapsulation efficiency and the ability to induce cancer cell apoptosis more effectively than the free compound. nih.govnih.gov In vivo studies have confirmed that liposomal cantharidin can achieve higher tumor growth inhibition. nih.govnih.gov Furthermore, liposome (B1194612) encapsulation can significantly mitigate the systemic toxicity associated with cantharidin. hbotnews.orgnih.gov Research on disodium norcantharidate, a related compound, showed that a liposomal formulation could sustain drug release for up to 12 hours, compared to complete release within one hour for the solution form. nih.gov This formulation also increased drug accumulation in tumor tissue and reduced kidney toxicity. nih.gov

| Liposomal Formulation | Key Characteristics | Reported Outcomes | Reference |

|---|---|---|---|

| PEGylated Liposomal Cantharidin | Particle Size: 129.9 nm; Encapsulation Efficacy: ~88.9% | Augmented anti-proliferative effects in HepG2 cells; higher tumor inhibition in vivo compared to free cantharidin. | nih.govnih.gov |

| Disodium Norcantharidate Liposome | Particle Size: 243.1 nm; Zeta Potential: -22.94 mV; Encapsulation Efficacy: ~34.3% | Sustained release over 12 hours; improved blood circulation time and tumor accumulation; reduced kidney toxicity. | nih.gov |

| Octreotide-labeled Pegylated Liposomal Cantharidin | Targets somatostatin (B550006) receptors on cancer cells. | Induced specific cell death in MCF-7 breast cancer cells; significantly less systemic toxicity than free cantharidin in vivo. | hbotnews.orgnih.gov |

Polymeric Nanoparticles and Microspheres for Controlled Release

Polymeric nanoparticles and microspheres are solid colloidal particles made from natural or synthetic polymers, which can be used to encapsulate drugs and control their release. mdpi.com These systems are designed to protect the drug from degradation and release it in a sustained manner over an extended period. mdpi.com

Polymers such as poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, have been used to create nanoparticles for delivering norcantharidin (B1212189) (NCTD), a cantharidin analog. nih.gov NCTD-loaded PLGA nanoparticles have demonstrated a biphasic release profile, with an initial rapid release followed by a slower, sustained release phase lasting for more than 10 days. nih.gov This controlled release contributes to better antitumor efficacy compared to the free drug. nih.gov Similarly, microspheres made from polymers like Poly (ε-caprolactone) (PCL) have been investigated for encapsulating disodium norcantharidate to achieve slow release. nih.gov Composite microspheres, such as those made from PLGA-alginate, have been developed for chemoembolization and have shown an appropriate release rate for this application, effectively destroying cancer cells in a concentration- and time-dependent manner. nih.gov

| Delivery System | Polymer(s) Used | Key Findings | Reference |

|---|---|---|---|

| NCTD-loaded Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Showed a biphasic release profile over 10 days and better antitumor efficacy in mice compared to free NCTD. | nih.gov |

| NCTD Hydroxypropyl-Chitosan Nanoparticles | Hydroxypropyl-Chitosan | Demonstrated obvious sustained-release properties in vitro, extending the release time to about three times that of the original drug. | nih.gov |

| PLGA-Alginate Microspheres | PLGA and Alginate | Exhibited a release rate suitable for chemoembolization with excellent therapeutic effects on transplanted tumors in rats. | nih.gov |

| Disodium Norcantharidate Microspheres | Poly (ε-caprolactone) (PCL) | Capable of slowly releasing the encapsulated drug, potentially reducing gastrointestinal and urinary tract toxicity. | nih.gov |

Conjugates for Enhanced Cellular Uptake and Specificity

Drug conjugation involves chemically linking a drug to another molecule, such as a polymer, antibody, or peptide, to improve its therapeutic properties. This strategy can enhance water solubility, prolong plasma half-life, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. For instance, dendrimers, which are highly branched polymers, can be loaded with therapeutic agents and offer a predictable and controllable size for reproducible pharmacokinetics. mdpi.com

While specific studies on disodium cantharidin conjugates are not extensively detailed in the provided literature, the principles have been applied to related compounds. For example, modifying the surface of cantharidin-loaded liposomes with ligands that bind to receptors overexpressed on cancer cells is a form of conjugation aimed at active targeting. tandfonline.com One study utilized stearyl alcohol galactoside and 3-succinic-30-stearyl deoxyglycyrrhetinic acid as ligands to modify cantharidin liposomes, which significantly increased drug distribution in the liver and enhanced tumor inhibition. tandfonline.com Such targeted approaches enhance cellular uptake and specificity, providing a promising avenue for improving the therapeutic profile of this compound.

Strategies for Solubility and Bioavailability Enhancement

A significant challenge with cantharidin and its derivatives is their poor water solubility and low bioavailability, which limits their clinical utility. nih.govportico.org To address these issues, various strategies focusing on prodrug design and advanced formulation approaches are being actively researched.

Prodrug Strategies for Improved Pharmacokinetic Profiles

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.gov This approach is a versatile strategy to overcome undesirable drug properties, including poor solubility, low bioavailability, and high toxicity. nih.govnih.gov By modifying the chemical structure of the parent drug, its pharmacokinetic profile can be significantly improved. semanticscholar.org

For norcantharidin, prodrug strategies have been explored by combining it with molecules like chitosan (B1678972) derivatives. nih.gov For example, a water-soluble prodrug of NCTD was synthesized by linking it with N-(2-hydroxy)-propyl-3-trimethyl ammonium (B1175870) chitosan chloride (NCTD-HACC), which demonstrated a biphasic release of NCTD. researchgate.net Such modifications can solve problems of poor solubility and low bioavailability, effectively improving the drug's therapeutic potential. nih.gov This strategy holds promise for this compound, allowing for the design of new chemical entities with more favorable pharmacokinetic characteristics.

Formulation Approaches for Oral and Parenteral Administration

Developing effective formulations for both oral and parenteral (injection) routes is crucial for the clinical application of this compound.

For oral administration, the main goal is to enhance the poor intestinal absorption and low bioavailability of cantharidin-related compounds. portico.orgnih.gov One successful approach is the use of solid dispersions (SD), where the drug is dispersed in an inert hydrophilic carrier. portico.org A study on cantharidin using polyethylene glycol (PEG) 4000 as a carrier found that the solid dispersion increased the drug's solubility nearly twofold and improved its relative bioavailability by 295.4% compared to the pure drug. portico.org Another strategy involves solid lipid nanoparticles (SLNs), which can improve oral bioavailability and provide a sustained-release profile. nih.gov Cantharidin-loaded SLNs showed a relative bioavailability of 250.8% compared to free cantharidin. nih.gov Pro-nano liposphere (PNL) formulations are also being developed to enhance the oral bioavailability of a wide range of drugs with low solubility. google.com

For parenteral administration, nanocarrier systems like liposomes and polymeric nanoparticles are the primary focus. nih.govnih.gov These formulations are typically administered intravenously and are designed to improve drug solubility, prolong circulation time, and target the drug to specific sites like tumors, as discussed in section 7.1. nih.govnih.gov Venous lipid microspheres have also been prepared for norcantharidin, showing similar pharmacokinetic profiles and antitumor activity to commercial injections but with significantly reduced phlebitis. nih.gov

Resistance Mechanisms and Reversal Strategies

Investigation of Acquired Resistance to Disodium (B8443419) Cantharidin (B1668268)

Direct studies on cancer cell lines with acquired resistance specifically to disodium cantharidin are limited. However, based on its known mechanisms of action and general principles of drug resistance, several molecular pathways can be implicated in the potential development of resistance.

Acquired resistance to this compound could theoretically arise from alterations in several key cellular signaling pathways. Since a primary mechanism of cantharidin and its derivatives is the induction of apoptosis, upregulation of anti-apoptotic proteins represents a plausible resistance mechanism. Members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL, are key regulators of the intrinsic apoptotic pathway. broadinstitute.orgmdpi.com Overexpression of these anti-apoptotic proteins could potentially counteract the pro-apoptotic signals initiated by this compound, thereby promoting cell survival.

Another potential avenue for resistance is through the increased efflux of the drug from cancer cells, a common mechanism of multidrug resistance (MDR). nih.govnih.gov ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), are membrane proteins that actively pump a wide range of structurally and functionally diverse drugs out of the cell. nih.govnih.gov While some studies suggest that cantharidin itself is not a substrate for P-gp, it is conceivable that chronic exposure could lead to the upregulation of this or other ABC transporters, reducing the intracellular concentration of this compound to sub-therapeutic levels. nih.gov

Furthermore, alterations in the signaling pathways that are modulated by cantharidin to exert its anti-cancer effects could also contribute to resistance. For example, norcantharidin (B1212189), a derivative of cantharidin, has been shown to reverse multidrug resistance by regulating the Sonic hedgehog (Shh) signaling pathway. nih.govnih.govscienceopen.com It is plausible that mutations or adaptive changes within the Shh pathway or other pathways like the PI3K/Akt/mTOR and STAT3 pathways, which are known to be affected by cantharidin compounds, could lead to the development of resistance. nih.govmdpi.com

Table 1: Potential Molecular Pathways in Acquired Resistance to this compound

| Molecular Pathway | Potential Mechanism of Resistance | Key Proteins/Factors |

|---|---|---|

| Apoptosis Signaling | Upregulation of anti-apoptotic proteins, leading to inhibition of programmed cell death. | Bcl-2, Bcl-xL |

| Drug Efflux | Increased expression and activity of ABC transporters, reducing intracellular drug concentration. | P-glycoprotein (P-gp/MDR1), Multidrug Resistance-associated Protein 1 (MRP1), Breast Cancer Resistance Protein (BCRP) |

| Sonic Hedgehog (Shh) Signaling | Alterations in the Shh pathway that negate the inhibitory effects of cantharidin derivatives. | Shh, Gli-1 |

| PI3K/Akt/mTOR Signaling | Adaptive changes in the pathway that promote cell survival and proliferation despite treatment. | PI3K, Akt, mTOR |

| STAT3 Signaling | Constitutive activation of STAT3, promoting pro-survival gene expression. | STAT3 |

The identification of reliable biomarkers for predicting resistance to this compound is an area that requires further investigation. Based on the potential resistance mechanisms, several classes of molecules could serve as candidate biomarkers. For instance, elevated expression levels of anti-apoptotic proteins like Bcl-2 or drug efflux pumps such as P-gp in tumor biopsies prior to or during treatment could indicate a higher likelihood of resistance. broadinstitute.orgnih.gov

Moreover, the mutational status of genes within key signaling pathways could also be predictive. For example, mutations in genes of the PI3K/Akt or Shh pathways that render them constitutively active might correlate with a reduced response to this compound. nih.govscienceopen.com Transcriptomic and proteomic profiling of tumors before and after treatment could help identify gene expression signatures or protein profiles associated with resistance. High-throughput screening of cancer cell lines could also aid in identifying genetic markers of sensitivity or resistance to this compound.

Strategies to Overcome this compound Resistance

While acquired resistance to this compound itself is not yet well-characterized, extensive research has focused on using this compound and its derivatives to overcome resistance to other established chemotherapeutic agents. These strategies generally involve combination therapies and the development of novel, more potent derivatives.

A primary strategy to combat drug resistance is the use of combination therapies. broadinstitute.org this compound and its derivatives have been shown to act synergistically with a variety of conventional chemotherapy drugs to enhance their efficacy in resistant cancer cells. For instance, a meta-analysis of clinical trials in patients with advanced non-small-cell lung cancer demonstrated that the combination of disodium cantharidinate and vitamin B6 injection with platinum-based chemotherapy improved the objective response rate and clinical symptoms compared to chemotherapy alone. nih.govnih.gov

Norcantharidin has been shown to reverse cisplatin (B142131) resistance in non-small cell lung cancer cells by regulating the YAP pathway. nih.gov In breast cancer cells resistant to doxorubicin (B1662922), norcantharidin was found to reverse multidrug resistance by inhibiting the Shh signaling pathway and downregulating the expression of P-gp. nih.govscienceopen.com Similarly, sodium cantharidate has been shown to abrogate EGFR inhibitor resistance in osteosarcoma by targeting STAT3. researchgate.net The combination of cantharidin with radiotherapy has also been shown to inhibit lung cancer growth more effectively than either treatment alone. mdpi.com These studies suggest that combining this compound with other anticancer agents could be a viable strategy to overcome resistance, potentially by targeting multiple cellular pathways simultaneously.

The synthesis of novel cantharidin derivatives with improved efficacy and reduced toxicity is an active area of research aimed at overcoming drug resistance. nih.goveurekaselect.com Norcantharidin, a demethylated analog of cantharidin, has been extensively studied for its ability to overcome therapeutic resistance in various cancers. nih.govnih.gov It has been shown to reverse resistance to drugs like doxorubicin, vinorelbine, and everolimus (B549166) in different cancer cell lines. nih.govnih.gov

Other synthetic analogs have also been developed and evaluated. For example, a synthetic cantharidin analog, LB1, was shown to enhance the effectiveness of doxorubicin in suppressing aggressive sarcoma derived from transformed mesenchymal stem cells. nih.govnih.gov Researchers have also synthesized a variety of cantharidinimides and other analogs and tested their cytotoxic effects on different human carcinoma cell lines, with some derivatives showing greater potency than the parent compound. nih.gov The development of platinum-containing norcantharidin derivatives has also been explored, which have demonstrated cytotoxicity against cisplatin-resistant cancer cell lines. nih.gov These novel derivatives, often designed to have better pharmacological properties and potentially different mechanisms of action, hold promise for treating cancers that have become resistant to conventional therapies.

Table 2: Strategies to Overcome Resistance Using Cantharidin Compounds

| Strategy | Cantharidin Compound | Cancer Type | Mechanism/Target | Combined Agent (if applicable) |

|---|---|---|---|---|

| Combination Therapy | Disodium Cantharidinate | Non-Small-Cell Lung Cancer | Enhanced Chemosensitivity | Platinum-based chemotherapy |

| Combination Therapy | Norcantharidin | Non-Small-Cell Lung Cancer | Regulation of YAP pathway | Cisplatin |

| Combination Therapy | Norcantharidin | Breast Cancer | Inhibition of Shh signaling, P-gp downregulation | Doxorubicin |

| Combination Therapy | Sodium Cantharidate | Osteosarcoma | Targeting STAT3 | EGFR inhibitors |

| Combination Therapy | Cantharidin | Lung Cancer | Altering tumor-infiltrating lymphocytes | Radiotherapy |

| Novel Derivative | Norcantharidin | Renal Cell Carcinoma | Dual inhibition of mTORC1 and mTORC2 | Everolimus |

| Novel Derivative | LB1 | Sarcoma | PP2A inhibition | Doxorubicin |

| Novel Derivative | Platinum-containing Norcantharidin derivatives | Leukemia, Lung Cancer | Inhibition of PP1 and PP2A, DNA damage | N/A |

Methodological Approaches in Disodium Cantharidin Research

In Vitro Cell Culture Models for Efficacy and Mechanism Studies

In vitro cell culture models represent a foundational tool in Disodium (B8443419) cantharidin (B1668268) research. mdpi.comresearchgate.net These systems, which involve growing cancer cells in a controlled laboratory environment, allow for detailed investigation into the direct effects of the compound on tumor cells. mdpi.comresearchgate.net They provide a platform to dissect molecular mechanisms, screen for activity across different cancer types, and identify cellular pathways modulated by the compound.